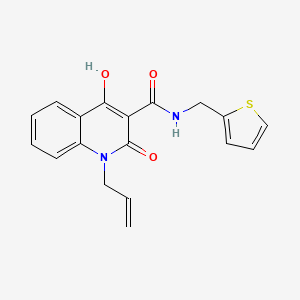
1-allyl-4-hydroxy-2-oxo-N-(2-thienylmethyl)-1,2-dihydroquinoline-3-carboxamide
Descripción general
Descripción
1-Allyl-4-hydroxy-2-oxo-N-(2-thienylmethyl)-1,2-dihydroquinoline-3-carboxamide, also known as THMQ, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. THMQ is a member of the quinoline family, which are heterocyclic compounds that have been shown to have a wide range of biological activities.
Aplicaciones Científicas De Investigación
1-allyl-4-hydroxy-2-oxo-N-(2-thienylmethyl)-1,2-dihydroquinoline-3-carboxamide has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. In addition, this compound has been studied for its potential as an antioxidant, as it has been shown to scavenge free radicals and protect cells from oxidative damage.
Mecanismo De Acción
The mechanism of action of 1-allyl-4-hydroxy-2-oxo-N-(2-thienylmethyl)-1,2-dihydroquinoline-3-carboxamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are important for cancer cell growth and survival. This compound has been shown to inhibit the activity of several enzymes that are involved in these pathways, including protein kinase C and phosphatidylinositol-3-kinase. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, this compound has been shown to scavenge free radicals and protect cells from oxidative damage. This compound has also been shown to have low toxicity in animal models, making it a promising compound for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-allyl-4-hydroxy-2-oxo-N-(2-thienylmethyl)-1,2-dihydroquinoline-3-carboxamide is that it is a synthetic compound, which allows for precise control over its structure and purity. This makes it a suitable compound for research purposes. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 1-allyl-4-hydroxy-2-oxo-N-(2-thienylmethyl)-1,2-dihydroquinoline-3-carboxamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective cancer therapies. Another direction is to study its potential as an anti-inflammatory and antioxidant agent, which could have applications in the treatment of various diseases. In addition, future research could focus on optimizing the synthesis of this compound to improve its yield and purity.
Propiedades
IUPAC Name |
4-hydroxy-2-oxo-1-prop-2-enyl-N-(thiophen-2-ylmethyl)quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-2-9-20-14-8-4-3-7-13(14)16(21)15(18(20)23)17(22)19-11-12-6-5-10-24-12/h2-8,10,21H,1,9,11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYBJLFKRPYHCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



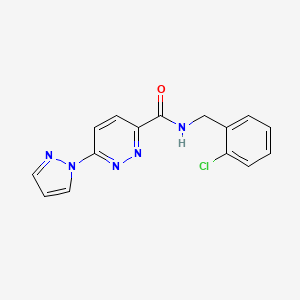
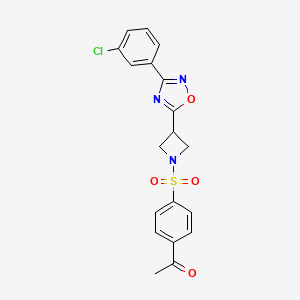
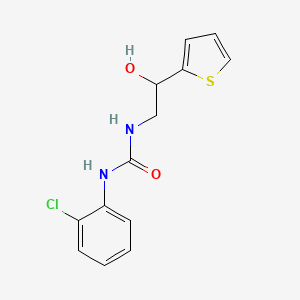
![N-(2-fluorophenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B3405429.png)
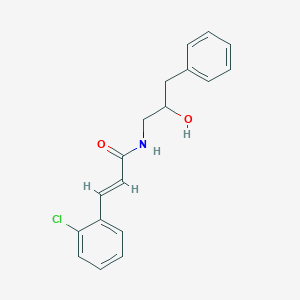
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B3405453.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B3405456.png)
![N-(2-chloro-4-methylphenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B3405468.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B3405470.png)
![{4-[(4-Bromophenyl)sulfonyl]-3-quinolyl}(piperidino)methanone](/img/structure/B3405477.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B3405478.png)
![methyl [4-({2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B3405483.png)
![2-(3,4-dimethylphenyl)-3-(methylthio)-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3405486.png)
